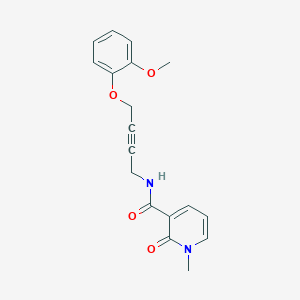

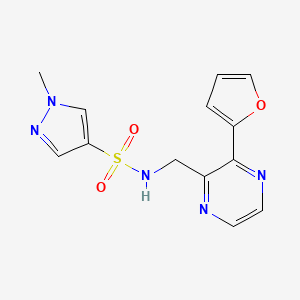

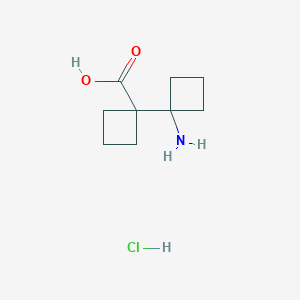

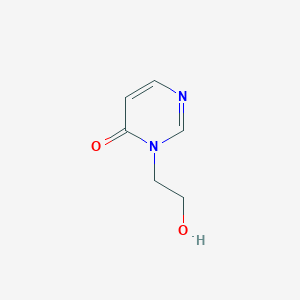

2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide, also known as DMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DMBA is a benzimidazole derivative that exhibits a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties.

Scientific Research Applications

Synthesis Methodologies

Research on similar compounds has focused on developing novel synthetic routes. For instance, the synthesis of deuterium and tritium-labeled derivatives of benzimidazole compounds, including methods to stabilize labile labels through benzimidazole ring system formation, showcases innovative approaches to create isotopically labeled molecules for scientific studies (R. Hsi & L. Skaletzky, 1980). Additionally, the generation of a structurally diverse library from a ketonic Mannich base derived from 2-acetylthiophene indicates the versatility of benzimidazole derivatives in synthesizing a wide range of compounds with potential scientific and industrial applications (G. Roman, 2013).

Biological Activities

Several studies have investigated the antimicrobial and cytotoxic properties of benzimidazole derivatives. A notable study synthesized benzimidazole-5-carboxylic acid alkyl ester derivatives, demonstrating potent antibacterial activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (S. Ozden et al., 2005). Another research highlighted the synthesis of N-substituted benzimidazoles as effective MRSA inhibitors, underscoring the potential of benzimidazole derivatives in addressing antibiotic resistance (S. Chaudhari et al., 2020).

Analytical Characterizations

The characterization of benzimidazole derivatives is crucial for understanding their chemical properties and potential applications. Studies have employed various analytical techniques, such as NMR, FTIR, and MS, to elucidate the structures of newly synthesized compounds. For example, an NMR study on a novel oxadiazole derivative containing a benzimidazole moiety provided detailed insights into its structural properties, including the assignment of 1H and 13C NMR signals and determination of tautomeric ratios of isomers (Li Ying-jun, 2012).

properties

IUPAC Name |

2-(5,6-dimethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-14(2)23(17-8-6-5-7-9-17)20(24)12-22-13-21-18-10-15(3)16(4)11-19(18)22/h5-11,13-14H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEWSUQLGWRFAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC(=O)N(C3=CC=CC=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

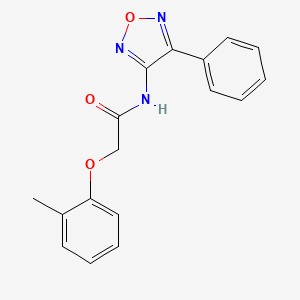

![1'-(4-((1H-imidazol-1-yl)methyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2583128.png)